molecular formula C11H15BrN2O3 B7072939 N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide

Cat. No.: B7072939
M. Wt: 303.15 g/mol
InChI Key: YAZHKIJUIKPXMU-UHFFFAOYSA-N
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Description

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide is a synthetic organic compound characterized by the presence of a brominated pyridinone moiety and a methoxy-methylbutanamide side chain

Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-6(2)9(17-3)11(16)14-8-4-7(12)5-13-10(8)15/h4-6,9H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHKIJUIKPXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CNC1=O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide typically involves the following steps:

    Bromination: The starting material, 2-oxo-1H-pyridine-3-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridinone ring.

    Amidation: The brominated intermediate is then reacted with 2-methoxy-3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-(5-substituted-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamides.

    Reduction: Formation of N-(5-bromo-2-hydroxy-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide.

    Oxidation: Formation of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-hydroxy-3-methylbutanamide or N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-carboxy-3-methylbutanamide.

Scientific Research Applications

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridinone moiety may facilitate binding to active sites, while the methoxy-methylbutanamide side chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide can be compared with other brominated pyridinone derivatives and methoxy-methylbutanamide compounds:

    Similar Compounds: N-(5-chloro-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide, N-(5-fluoro-2-oxo-1H-pyridin-3-yl)-2-methoxy-3-methylbutanamide.

    Uniqueness: The presence of the bromine atom at the 5-position and the specific methoxy-methylbutanamide side chain confer unique chemical and biological properties, such as enhanced reactivity and potential therapeutic effects.

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